molecular formula C16H19FN4O4 B10980024 N~5~-carbamoyl-N~2~-[(6-fluoro-1H-indol-1-yl)acetyl]-D-ornithine

N~5~-carbamoyl-N~2~-[(6-fluoro-1H-indol-1-yl)acetyl]-D-ornithine

Cat. No.: B10980024
M. Wt: 350.34 g/mol
InChI Key: CZTTXLRKGQRCMB-GFCCVEGCSA-N
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Description

N~5~-carbamoyl-N~2~-[(6-fluoro-1H-indol-1-yl)acetyl]-D-ornithine is a synthetic compound that incorporates an indole moiety, which is a significant heterocyclic system in natural products and drugs. The indole nucleus is known for its diverse biological activities, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-carbamoyl-N~2~-[(6-fluoro-1H-indol-1-yl)acetyl]-D-ornithine involves multiple steps, starting with the preparation of the indole derivative. The cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H~3~PO~2~), and triethylamine (Et~3~N) under reflux in 1-propanol consistently gives the corresponding indole in a 40–50% yield . Further steps involve the acylation of D-ornithine with the indole derivative to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N~5~-carbamoyl-N~2~-[(6-fluoro-1H-indol-1-yl)acetyl]-D-ornithine can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives.

Scientific Research Applications

N~5~-carbamoyl-N~2~-[(6-fluoro-1H-indol-1-yl)acetyl]-D-ornithine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N5-carbamoyl-N~2~-[(6-fluoro-1H-indol-1-yl)acetyl]-D-ornithine involves its interaction with specific molecular targets and pathways. The indole moiety can bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Properties

Molecular Formula

C16H19FN4O4

Molecular Weight

350.34 g/mol

IUPAC Name

(2R)-5-(carbamoylamino)-2-[[2-(6-fluoroindol-1-yl)acetyl]amino]pentanoic acid

InChI

InChI=1S/C16H19FN4O4/c17-11-4-3-10-5-7-21(13(10)8-11)9-14(22)20-12(15(23)24)2-1-6-19-16(18)25/h3-5,7-8,12H,1-2,6,9H2,(H,20,22)(H,23,24)(H3,18,19,25)/t12-/m1/s1

InChI Key

CZTTXLRKGQRCMB-GFCCVEGCSA-N

Isomeric SMILES

C1=CC(=CC2=C1C=CN2CC(=O)N[C@H](CCCNC(=O)N)C(=O)O)F

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC(=O)NC(CCCNC(=O)N)C(=O)O)F

Origin of Product

United States

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